![molecular formula C23H21N3O4 B2644057 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide CAS No. 899900-78-8](/img/no-structure.png)

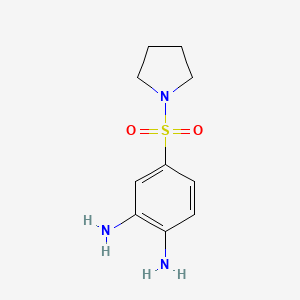

2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide . The reaction involved 6-methyluracil and 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil .科学的研究の応用

Synthesis and Biological Activities

2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide, as part of the quinazolinone family, has been explored for various synthetic and biological applications. These compounds are synthesized through multi-step reactions, starting from anthranilic acid, leading to various derivatives with significant pharmacological activities. For instance, the design and synthesis of quinazolinyl acetamides have been investigated for their potential analgesic and anti-inflammatory activities. A specific compound within this family showed potent activities in comparison to standard drugs like diclofenac sodium while exhibiting only mild ulcerogenic potential (Alagarsamy et al., 2015). Similar studies have synthesized derivatives for evaluating pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic effects (Rajveer et al., 2010; Rajveer et al., 2010).

Anticancer Potential

Another critical area of research involves the evaluation of quinazolinone derivatives as potential anticancer agents. A quinazolinone-based derivative demonstrated potent cytotoxic activity against various human cancer cell lines, highlighting its potential as an effective anti-cancer agent. This compound inhibited VEGFR-2 and EGFR tyrosine kinases, which are crucial targets in cancer therapy (Riadi et al., 2021).

Antimicrobial and Antifungal Activities

Research into quinazolinone derivatives has also extended to their antimicrobial and antifungal potentials. The synthesis of new derivatives has been accompanied by evaluations of their activity against various microbial strains. For example, compounds have shown significant antimicrobial activities, suggesting their utility in combating infectious diseases (Patel & Shaikh, 2011).

Enzyme Inhibition and Molecular Docking Studies

Quinazolinone derivatives have been synthesized and evaluated for their enzyme inhibitory potentials, with molecular docking studies supporting the findings. This research direction provides insights into the compounds' mechanisms of action and their potential therapeutic applications, underscoring the versatility of quinazolinone derivatives in drug discovery (Riaz et al., 2020).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethylphenylhydrazine with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid to form the intermediate, which is then reacted with 2-furylmethyl bromide to yield the final product.", "Starting Materials": [ "4-ethylphenylhydrazine", "2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid", "2-furylmethyl bromide", "Sodium acetate", "Acetic anhydride", "Ethanol" ], "Reaction": [ "Step 1: 4-ethylphenylhydrazine is reacted with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid in ethanol in the presence of sodium acetate to form the intermediate hydrazone.", "Step 2: The intermediate hydrazone is then treated with acetic anhydride to form the acetyl derivative.", "Step 3: The acetyl derivative is then reacted with 2-furylmethyl bromide in ethanol to yield the final product." ] } | |

CAS番号 |

899900-78-8 |

分子式 |

C23H21N3O4 |

分子量 |

403.438 |

IUPAC名 |

2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C23H21N3O4/c1-2-16-9-11-17(12-10-16)26-22(28)19-7-3-4-8-20(19)25(23(26)29)15-21(27)24-14-18-6-5-13-30-18/h3-13H,2,14-15H2,1H3,(H,24,27) |

InChIキー |

CWGMWBNFAXOQQG-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2643976.png)

![Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate](/img/structure/B2643978.png)

![10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2643983.png)

![1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2643984.png)

![5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol](/img/structure/B2643985.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2643986.png)

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime](/img/structure/B2643987.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2643990.png)

![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)

![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)